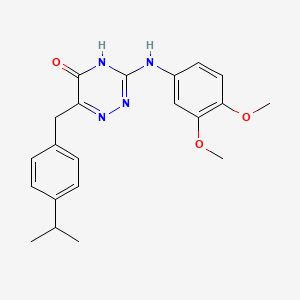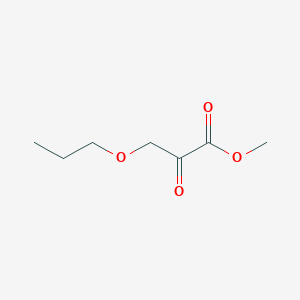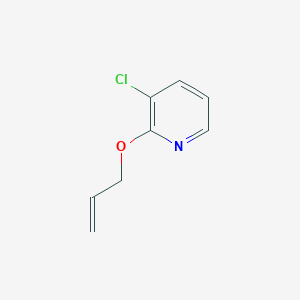
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, also known as DIPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIPT is a heterocyclic compound that contains a triazine ring and an amino group, making it a versatile molecule that can be used for various applications.
Mecanismo De Acción
The mechanism of action of 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Biochemical and Physiological Effects:
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to exhibit various biochemical and physiological effects, including the inhibition of protein synthesis, DNA replication, and cell division. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has also been found to induce oxidative stress and disrupt mitochondrial function, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has some limitations, including its low water solubility and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, including the development of new synthetic methods for 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one derivatives, the investigation of its potential applications in nanotechnology and environmental science, and the exploration of its mechanism of action and its potential use as a therapeutic agent for various diseases.
In conclusion, 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a promising compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential uses in drug development and other areas of science.
Métodos De Síntesis
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 4-isopropylbenzylcyanide in the presence of a base, followed by the reaction with cyanuric chloride. The resulting product is then treated with sodium hydroxide to obtain 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one.
Aplicaciones Científicas De Investigación
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. 3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyanilino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13(2)15-7-5-14(6-8-15)11-17-20(26)23-21(25-24-17)22-16-9-10-18(27-3)19(12-16)28-4/h5-10,12-13H,11H2,1-4H3,(H2,22,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTHOQWXPLNMPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-dimethoxyphenyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)
![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)


![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)



![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)